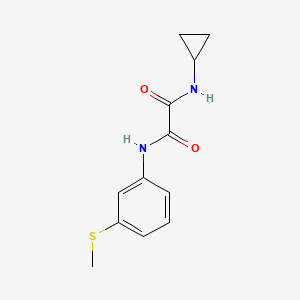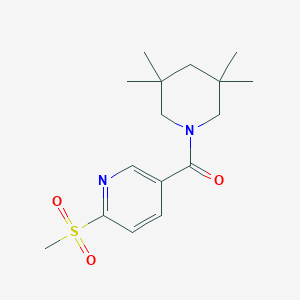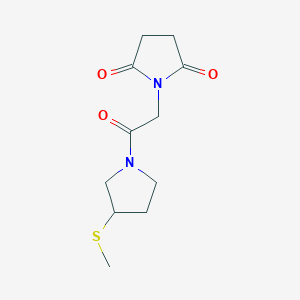
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide, commonly known as CMPO, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMPO is a chiral compound with a molecular formula of C14H17NO2S and a molecular weight of 267.35 g/mol. It is a white crystalline solid that is soluble in organic solvents like chloroform, ethanol, and acetone.
Wirkmechanismus
The mechanism of action of CMPO is based on its ability to form stable complexes with metal ions, particularly actinide and lanthanide ions. These complexes are formed through a process called chelation, in which the CMPO molecule binds to the metal ion through multiple sites, forming a ring-like structure. This complex formation is highly selective, allowing CMPO to selectively extract specific metal ions from a mixture of other metal ions.
Biochemical and Physiological Effects
CMPO has not been extensively studied for its biochemical and physiological effects, as it is primarily used in scientific research applications. However, some studies have suggested that CMPO may have potential therapeutic applications in the treatment of certain diseases, particularly cancer. CMPO has been shown to exhibit cytotoxic effects on cancer cells, although more research is needed to fully understand its mechanism of action.
Vorteile Und Einschränkungen Für Laborexperimente
CMPO has several advantages as a reagent in laboratory experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. It is also highly selective, allowing for the isolation and extraction of specific metal ions from complex mixtures. However, there are also some limitations to its use. CMPO is a chiral compound, meaning that it exists in two mirror-image forms. This can complicate experiments, as the two forms may exhibit different properties. Additionally, CMPO can be toxic and must be handled with care in a laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research on CMPO. One area of interest is in the development of new and improved extractants for the separation of actinide and lanthanide ions in nuclear waste. Researchers are also exploring the potential therapeutic applications of CMPO in the treatment of cancer and other diseases. Additionally, there is ongoing research into the mechanism of action of CMPO and its interactions with metal ions, which could lead to new insights into the chemistry of these complex systems.
Synthesemethoden
CMPO can be synthesized through a multi-step process that involves the reaction of cyclopropylamine with 3-(methylthio)benzoyl chloride in the presence of a base like triethylamine. The resulting intermediate is then reacted with oxalyl chloride to form the final product, CMPO. The synthesis of CMPO is relatively simple and can be carried out in a laboratory setting using standard chemical techniques.
Wissenschaftliche Forschungsanwendungen
CMPO has been extensively studied for its potential applications in scientific research, particularly in the field of nuclear chemistry. It is a well-known extractant for actinide and lanthanide ions, which are commonly found in nuclear waste and spent nuclear fuel. CMPO can be used to selectively extract these ions from a mixture of other metal ions, making it a valuable tool in the nuclear industry.
Eigenschaften
IUPAC Name |
N-cyclopropyl-N'-(3-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2S/c1-17-10-4-2-3-9(7-10)14-12(16)11(15)13-8-5-6-8/h2-4,7-8H,5-6H2,1H3,(H,13,15)(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXPXTOOTHWKSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(3-(methylthio)phenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-chloro-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2460639.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-2,2-diphenylacetamide](/img/structure/B2460642.png)
![2-(4-ethoxybenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2460646.png)



![2-[(E)-2-[5-(4-chloro-2-nitrophenyl)furan-2-yl]ethenyl]-1,3-benzoxazole](/img/structure/B2460652.png)

![4-(azepan-1-ylsulfonyl)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide](/img/structure/B2460655.png)


![3-(3-methoxypropyl)-10-methyl-2-(4-nitrophenyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2460658.png)